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Introduction
Ryanodine, a complex diterpenoid natural product, is a potent modulator of intracellular calcium

release channels known as ryanodine receptors (RyRs). Its intricate structure, featuring a

pyrrole-2-carboxylate ester at the sterically hindered C3 position of the polyhydroxylated core,

ryanodol, has made its chemical synthesis a formidable challenge. While ryanodol can be

readily obtained by the basic hydrolysis of ryanodine, the reverse reaction—the direct

esterification of ryanodol to ryanodine—has proven to be exceptionally difficult due to the

severe steric hindrance around the C3 hydroxyl group.[1][2]

This document provides detailed application notes and protocols for the first successful

chemical conversion of ryanodol to ryanodine, as accomplished by Masuda, Nagatomo, and

Inoue in 2016.[1] Their innovative 10-step strategy circumvents the challenge of direct

esterification by employing a judicious protecting group strategy and a novel on-site

construction of the pyrrole-2-carboxylate ester from a less sterically demanding glycine ester

precursor. This methodology is a landmark in synthetic chemistry and provides a crucial

pathway for the synthesis of ryanodine and its analogs for further pharmacological

investigation.
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The conversion of ryanodol to ryanodine is a multi-step process that can be broadly

categorized into three key stages:

Selective Protection of Hydroxyl Groups: To isolate the sterically hindered C3 hydroxyl group,

a series of protection steps are employed to mask the other six hydroxyl groups of ryanodol.
This involves the use of phenylboronic acid (PhB(OH)2), benzyl chloride (BnCl), and acetic

anhydride (Ac2O) to selectively protect the various hydroxyl moieties.

On-Site Formation of the Pyrrole-2-Carboxylate Ester: With the C3 hydroxyl group exposed,

a two-step process is used to introduce the pyrrole ring. First, a glycine ester is attached to

the C3 position. This less bulky intermediate then undergoes a condensation reaction with

1,3-bis(dimethylamino)allylium tetrafluoroborate to construct the pyrrole ring directly on the

ryanodol backbone.

Chemoselective Deprotection: The final stage involves the sequential and selective removal

of the protecting groups to unveil the six hydroxyl groups, yielding the final product,

ryanodine.

Quantitative Data Summary
The following table summarizes the key quantitative data for the 10-step chemical conversion

of ryanodol to ryanodine.
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Step Reaction Product
Starting
Material
(mg)

Product
(mg)

Yield (%)

1
Phenylborona

te Protection
Diboronate 10.0 9.1 91

2 Benzylation Benzyl Ether 9.1 8.8 85

3 Acetylation Acetate 8.8 8.8 91

4
Phenylborona

te Protection

Bis-boronate

Ester
8.8 9.1 95

5
Yamaguchi

Esterification

N,N-Boc2-

glycine Ester
9.1 11.2 89

6
Boc

Deprotection
Glycine Ester 11.2 9.5 95

7
Pyrrole

Formation

Pyrrole-2-

carboxylate

Ester

9.5 8.8 88

8

Phenylborona

te

Deprotection

Diol 8.8 7.3 93

9

Acetate

Saponificatio

n

Hexaol 7.3 6.8 98

10

Benzyl Ether

Hydrogenolys

is

Ryanodine 6.8 6.2 95

Experimental Protocols
The following are detailed experimental protocols for each step in the chemical conversion of

ryanodol to ryanodine.
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Materials and General Methods: All reactions should be carried out under an inert atmosphere

(e.g., argon or nitrogen) unless otherwise specified. Anhydrous solvents should be used where

indicated. Commercially available reagents should be used without further purification unless

noted.

Step 1: Phenylboronate Protection of Ryanodol

Reaction: To a solution of ryanodol (10.0 mg, 21.6 µmol) in pyridine (1.0 mL) is added

phenylboronic acid (10.5 mg, 86.4 µmol). The mixture is stirred at room temperature for 40

hours.

Work-up and Purification: The solvent is removed under reduced pressure. The residue is

purified by preparative thin-layer chromatography (PTLC) on silica gel (developing solvent:

CHCl3/MeOH = 10:1) to afford the diboronate product.

Product: Diboronate (9.1 mg, 19.6 µmol)

Yield: 91%

Step 2: Regioselective Benzylation

Reaction: To a solution of the diboronate from Step 1 (9.1 mg, 19.6 µmol) in DMF (0.5 mL) at

-15 °C is added NaH (60% in oil, 1.6 mg, 39.2 µmol). After stirring for 30 minutes, benzyl

chloride (4.5 µL, 39.2 µmol) is added. The reaction mixture is stirred at -15 °C for 3 hours.

Work-up and Purification: The reaction is quenched by the addition of saturated aqueous

NH4Cl. The mixture is extracted with EtOAc. The combined organic layers are washed with

brine, dried over Na2SO4, and concentrated. The residue is purified by PTLC

(hexane/EtOAc = 1:1) to give the benzyl ether.

Product: Benzyl Ether (8.8 mg, 16.7 µmol)

Yield: 85%

Step 3: Acetylation of the C10-Hydroxyl Group
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Reaction: To a solution of the benzyl ether from Step 2 (8.8 mg, 16.7 µmol) in pyridine (0.5

mL) is added acetic anhydride (3.1 µL, 33.4 µmol) and a catalytic amount of DMAP. The

mixture is stirred at room temperature for 12 hours.

Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO3 and

extracted with EtOAc. The combined organic layers are washed with brine, dried over

Na2SO4, and concentrated. The residue is purified by PTLC (hexane/EtOAc = 1:1) to afford

the acetate.

Product: Acetate (8.8 mg, 15.2 µmol)

Yield: 91%

Step 4: Phenylboronate Protection

Reaction: To a solution of the acetate from Step 3 (8.8 mg, 15.2 µmol) in pyridine (0.5 mL) is

added phenylboronic acid (3.7 mg, 30.4 µmol). The mixture is stirred at room temperature for

12 hours.

Work-up and Purification: The solvent is removed under reduced pressure. The residue is

purified by PTLC (hexane/EtOAc = 2:1) to give the bis-boronate ester.

Product: Bis-boronate Ester (9.1 mg, 14.4 µmol)

Yield: 95%

Step 5: Yamaguchi Esterification with N,N-Boc2-glycine

Reaction: To a solution of N,N-Boc2-glycine (11.0 mg, 42.9 µmol) in THF (0.5 mL) is added

2,4,6-trichlorobenzoyl chloride (6.7 µL, 42.9 µmol) and triethylamine (12.0 µL, 85.8 µmol).

After stirring for 1 hour, a solution of the bis-boronate ester from Step 4 (9.1 mg, 14.4 µmol)

and DMAP (5.3 mg, 43.2 µmol) in THF (0.5 mL) is added. The mixture is stirred at room

temperature for 24 hours.

Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO3 and

extracted with EtOAc. The combined organic layers are washed with brine, dried over
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Na2SO4, and concentrated. The residue is purified by PTLC (hexane/EtOAc = 3:1) to yield

the N,N-Boc2-glycine ester.

Product: N,N-Boc2-glycine Ester (11.2 mg, 12.8 µmol)

Yield: 89%

Step 6: Boc Deprotection

Reaction: The N,N-Boc2-glycine ester from Step 5 (11.2 mg, 12.8 µmol) is dissolved in

CH2Cl2 (0.5 mL) and trifluoroacetic acid (0.2 mL) is added at 0 °C. The mixture is stirred at 0

°C for 1 hour.

Work-up and Purification: The solvent is removed under reduced pressure. The residue is

purified by PTLC (CHCl3/MeOH = 10:1) to give the glycine ester.

Product: Glycine Ester (9.5 mg, 12.2 µmol)

Yield: 95%

Step 7: Pyrrole Formation

Reaction: To a solution of the glycine ester from Step 6 (9.5 mg, 12.2 µmol) in acetonitrile

(0.5 mL) is added 1,3-bis(dimethylamino)allylium tetrafluoroborate (4.8 mg, 24.4 µmol) and

DBU (3.6 µL, 24.4 µmol). The mixture is stirred at room temperature for 12 hours.

Work-up and Purification: The solvent is removed under reduced pressure. The residue is

purified by PTLC (hexane/EtOAc = 1:1) to afford the pyrrole-2-carboxylate ester.

Product: Pyrrole-2-carboxylate Ester (8.8 mg, 10.7 µmol)

Yield: 88%

Step 8: Phenylboronate Deprotection

Reaction: To a solution of the pyrrole-2-carboxylate ester from Step 7 (8.8 mg, 10.7 µmol) in

MeOH (0.5 mL) is added aqueous KHF2 (1.0 M, 0.1 mL). The mixture is stirred at room

temperature for 1 hour.
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Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO3 and

extracted with EtOAc. The combined organic layers are washed with brine, dried over

Na2SO4, and concentrated. The residue is purified by PTLC (CHCl3/MeOH = 10:1) to give

the diol.

Product: Diol (7.3 mg, 10.0 µmol)

Yield: 93%

Step 9: Acetate Saponification

Reaction: To a solution of the diol from Step 8 (7.3 mg, 10.0 µmol) in MeOH (0.5 mL) is

added K2CO3 (2.8 mg, 20.0 µmol). The mixture is stirred at room temperature for 3 hours.

Work-up and Purification: The reaction is neutralized with 1 M HCl and the solvent is

removed under reduced pressure. The residue is purified by PTLC (CHCl3/MeOH = 9:1) to

afford the hexaol.

Product: Hexaol (6.8 mg, 9.8 µmol)

Yield: 98%

Step 10: Benzyl Ether Hydrogenolysis to Yield Ryanodine

Reaction: To a solution of the hexaol from Step 9 (6.8 mg, 9.8 µmol) in MeOH (0.5 mL) is

added Pd/C (10 wt%, catalytic amount). The flask is evacuated and backfilled with H2 gas (1

atm). The mixture is stirred at room temperature for 12 hours.

Work-up and Purification: The mixture is filtered through a pad of Celite, and the filtrate is

concentrated. The residue is purified by PTLC (CHCl3/MeOH = 8:2) to give ryanodine.

Product: Ryanodine (6.2 mg, 9.3 µmol)

Yield: 95%
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Caption: A 10-step workflow for the chemical conversion of ryanodol to ryanodine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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